molecular formula C23H15NO3 B1594626 3-Dibenzofurancarboxamide, 2-hydroxy-N-1-naphthalenyl- CAS No. 4444-48-8

3-Dibenzofurancarboxamide, 2-hydroxy-N-1-naphthalenyl-

Cat. No.: B1594626
CAS No.: 4444-48-8
M. Wt: 353.4 g/mol
InChI Key: GGFCTWROTWQWED-UHFFFAOYSA-N
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Description

This compound is also referred to as 2-hydroxy-N-(naphthalen-1-yl)dibenzo[b,d]furan-3-carboxamide . It features a dibenzofuran core with a carboxamide group and a hydroxyl group attached to the naphthalene ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 3-Dibenzofurancarboxamide, 2-hydroxy-N-1-naphthalenyl- involves several steps, typically starting with the preparation of the dibenzofuran core. One common method involves the cyclization of appropriate precursors under controlled conditions. The hydroxyl and carboxamide groups are then introduced through subsequent reactions. Industrial production methods may involve the use of solid-core columns and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

3-Dibenzofurancarboxamide, 2-hydroxy-N-1-naphthalenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to amines under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include anhydrous zinc chloride, mercaptoacetic acid, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Dibenzofurancarboxamide, 2-hydroxy-N-1-naphthalenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Dibenzofurancarboxamide, 2-hydroxy-N-1-naphthalenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

3-Dibenzofurancarboxamide, 2-hydroxy-N-1-naphthalenyl- can be compared with other similar compounds, such as:

The uniqueness of 3-Dibenzofurancarboxamide, 2-hydroxy-N-1-naphthalenyl- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-N-naphthalen-1-yldibenzofuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO3/c25-20-12-17-16-9-3-4-11-21(16)27-22(17)13-18(20)23(26)24-19-10-5-7-14-6-1-2-8-15(14)19/h1-13,25H,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFCTWROTWQWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C4C5=CC=CC=C5OC4=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063475
Record name 3-Dibenzofurancarboxamide, 2-hydroxy-N-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4444-48-8
Record name 2-Hydroxy-N-1-naphthalenyl-3-dibenzofurancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4444-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Dibenzofurancarboxamide, 2-hydroxy-N-1-naphthalenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Dibenzofurancarboxamide, 2-hydroxy-N-1-naphthalenyl-
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Record name 3-Dibenzofurancarboxamide, 2-hydroxy-N-1-naphthalenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-N-naphthyl-3-dibenzofuran-3-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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